1-[4-(Methanesulfinyl)phenyl]propan-2-one
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Overview
Description
1-[4-(Methanesulfinyl)phenyl]propan-2-one is an organic compound with a unique structure that includes a methanesulfinyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methanesulfinyl)phenyl]propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(methanesulfinyl)benzene with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis method, which allows for better control over reaction conditions and yields. This method can utilize a fixed-bed reactor with a solid acid catalyst to facilitate the acylation reaction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methanesulfinyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of 1-[4-(Methanesulfonyl)phenyl]propan-2-one
Reduction: Formation of 1-[4-(Methanesulfinyl)phenyl]propan-2-ol
Substitution: Various substituted derivatives of the phenyl ring
Scientific Research Applications
1-[4-(Methanesulfinyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the carbonyl group. This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[4-(Methanesulfinyl)phenyl]propan-2-one can be compared with similar compounds such as phenylacetone and 1-phenyl-2-propanone. These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of the methanesulfinyl group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.
List of Similar Compounds
- Phenylacetone
- 1-Phenyl-2-propanone
- 1-(4-Methoxyphenyl)-2-propanone
Properties
CAS No. |
88357-05-5 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(4-methylsulfinylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-9-3-5-10(6-4-9)13(2)12/h3-6H,7H2,1-2H3 |
InChI Key |
OIHKANIJFMECFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
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